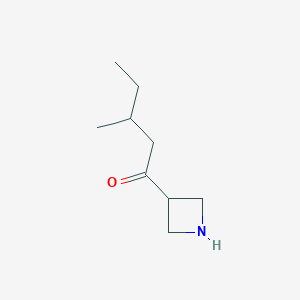
3-(Azocan-1-yl)-2,2-difluoropropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Azocan-1-yl)-2,2-difluoropropan-1-amine is a chemical compound that belongs to the class of azocanes, which are nitrogen-containing heterocycles This compound is characterized by the presence of a difluoropropanamine group attached to an azocane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azocan-1-yl)-2,2-difluoropropan-1-amine typically involves the reaction of azocane with difluoropropanamine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the azocane, followed by the addition of difluoropropanamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(Azocan-1-yl)-2,2-difluoropropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the difluoropropanamine group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted azocane derivatives.
Aplicaciones Científicas De Investigación
3-(Azocan-1-yl)-2,2-difluoropropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and enzyme inhibition properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Azocan-1-yl)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit acetylcholinesterase, an enzyme involved in neurotransmission, by binding to its active site and preventing the breakdown of acetylcholine.
Comparación Con Compuestos Similares
Similar Compounds
3-(Azocan-1-yl)propan-1-amine: Similar structure but lacks the difluoropropanamine group.
3-(Azocan-1-yl)propanenitrile: Contains a nitrile group instead of the difluoropropanamine group.
3-(Azocan-1-yl)propanamide: Contains an amide group instead of the difluoropropanamine group.
Uniqueness
3-(Azocan-1-yl)-2,2-difluoropropan-1-amine is unique due to the presence of the difluoropropanamine group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H20F2N2 |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
3-(azocan-1-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C10H20F2N2/c11-10(12,8-13)9-14-6-4-2-1-3-5-7-14/h1-9,13H2 |
Clave InChI |
OCNZJIIGIFPHQO-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CCC1)CC(CN)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



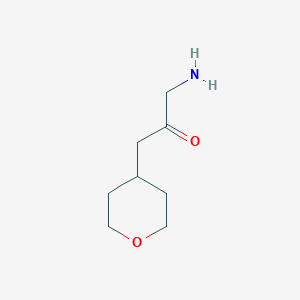
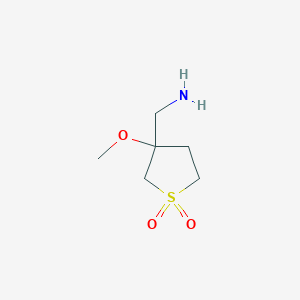




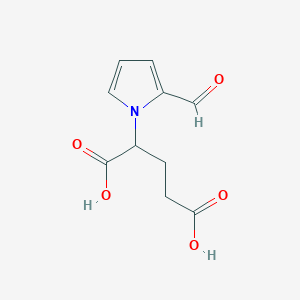

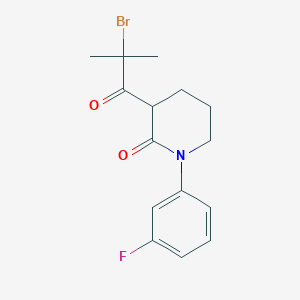

![1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13173897.png)
![1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane](/img/structure/B13173900.png)
